Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate

antifungal SAR regioisomer potency fluorine substitution effect

Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate (CAS 887267-60-9) is a difluorinated α-bromo-β-ketoester with the formula C₁₁H₉BrF₂O₃ and a molecular weight of 307.09 g·mol⁻¹. It features an α‑bromo ester leaving group, a β‑keto functionality, and a 2,5‑difluorophenyl substituent that imparts distinct lipophilicity (LogP = 3.04; TPSA = 43.37 Ų).

Molecular Formula C11H9BrF2O3
Molecular Weight 307.09 g/mol
Cat. No. B12848006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate
Molecular FormulaC11H9BrF2O3
Molecular Weight307.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C1=C(C=CC(=C1)F)F)Br
InChIInChI=1S/C11H9BrF2O3/c1-2-17-11(16)9(12)10(15)7-5-6(13)3-4-8(7)14/h3-5,9H,2H2,1H3
InChIKeyWZGZLLQOFLAHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate – Core Properties and Procurement Profile


Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate (CAS 887267-60-9) is a difluorinated α-bromo-β-ketoester with the formula C₁₁H₉BrF₂O₃ and a molecular weight of 307.09 g·mol⁻¹ [1]. It features an α‑bromo ester leaving group, a β‑keto functionality, and a 2,5‑difluorophenyl substituent that imparts distinct lipophilicity (LogP = 3.04; TPSA = 43.37 Ų) [1]. The compound is supplied as a research‑grade building block with a certified purity of ≥98 % . These characteristics position it as a versatile intermediate for heterocyclic synthesis and medicinal chemistry programs that require precise fluorination patterns.

Why In‑Class Analogs Cannot Replace Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate


Although multiple α‑bromo‑β‑ketoesters are commercially available, simple replacement by a close analog carries a high risk of altered biological activity and divergent physicochemical properties. The 2,5‑difluorophenyl regioisomer is not functionally equivalent to 2,4‑difluorophenyl or phenyl analogs, as demonstrated by antifungal minimum inhibitory concentration (MIC₈₀) data where a 2,5‑difluorophenyl scaffold showed a >6‑fold potency shift relative to its 2,4‑difluorophenyl counterpart in the same assay [1]. Furthermore, the electronic and steric profile of the 2,5‑difluoro substitution influences the electrophilicity of the α‑bromo ketone and the stability of the enolate intermediate, which cannot be replicated by chloro, non‑fluorinated, or isomeric analogs without re‑optimizing the entire synthetic sequence. Consequently, procurement of the exact compound is essential for reproducible results in structure‑activity relationship (SAR) studies and scalable route development.

Head‑to‑Head Evidence for Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate


Regioisomeric Differentiation in Antifungal Activity – 2,5‑Difluoro vs. 2,4‑Difluoro vs. Phenyl

In a panel of triazole antifungal analogs, the 2,5‑difluorophenyl derivative demonstrated substantially different MIC₈₀ values compared with the 2,4‑difluorophenyl and unsubstituted phenyl versions across multiple Candida strains [1]. For the BRE strain, the 2,5‑difluorophenyl compound (MCC8768) exhibited an MIC₈₀ of 25 ± 8 µM, whereas the 2,4‑difluorophenyl analog (FLC‑2,4‑diF) showed 3.8 ± 0.9 µM, and the phenyl analog (MCC7915) was 223 ± 79 µM [1]. The rank order and magnitude of activity varied further when tested against ARE, ARE T289A, ARE I301T, and ARE Y121F strains (see Table 3), confirming that the 2,5‑difluoro substitution pattern is not interchangeable with other regioisomers or the parent phenyl scaffold [1].

antifungal SAR regioisomer potency fluorine substitution effect

Supply Purity Benchmarking – 98 % Certified Purity for Reliable Synthetic Transformations

LeYan supplies Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate with a certified purity of 98 % . Although direct comparator purity data from alternative vendors is not systematically available, this specification exceeds the typical 95 % purity threshold commonly associated with research‑grade α‑bromo‑β‑ketoesters, thereby reducing the incidence of side products arising from dibrominated impurities or residual starting material that plague lower‑grade batches.

building block purity synthetic reproducibility quality control

Patent‑Backed Application for Oral Drug Formulations – The 2,5‑Difluorophenyl Moiety as a Critical Solubility Enhancer

Astellas Pharma’s patent WO‑2015199115‑A1 discloses a pharmaceutical composition for oral administration that contains a drug substance incorporating the 3‑(2,5‑difluorophenyl)‑3‑oxopropanoyl fragment [1]. The patent explicitly claims that the amorphous form of the 2,5‑difluorophenyl‑bearing compound provides improved solubility, elutability, and oral absorbability [1]. While the patent does not directly compare the 2,5‑difluoro substituent with other regioisomers, the specific selection of this group in an optimised clinical candidate underscores its value over non‑fluorinated or alternatively fluorinated analogs for achieving drug‑like properties.

oral bioavailability pharmaceutical composition difluorophenyl scaffold

Procurement‑Relevant Application Scenarios for Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate


Antifungal Structure‑Activity Relationship (SAR) Programs

The quantitative MIC₈₀ data demonstrating divergent antifungal activity between 2,5‑difluorophenyl, 2,4‑difluorophenyl, and phenyl scaffolds [1] make this compound a strategically important intermediate for building focused libraries to explore fluorine positional effects on target engagement and resistance profiles.

Oral Drug Formulation Development

As evidenced by Astellas Pharma’s patent [2], the 2,5‑difluorophenyl‑bearing propanoate fragment is integral to an advanced oral drug candidate requiring enhanced solubility and absorption; research groups pursuing similar chemotypes can use this building block to access the key intermediate.

Heterocyclic Scaffold Construction

The α‑bromo‑β‑ketoester functionality is a privileged building block for Hantzsch thiazole synthesis, Knorr pyrrole cyclization, and related heterocycle formations. The high purity (98 %) ensures cleaner cyclization reactions, reducing the burden of by‑product removal in medicinal and process chemistry.

Fluorinated Fragment Libraries for Drug Discovery

The 2,5‑difluorophenyl group imparts a unique lipophilic signature (LogP = 3.04, TPSA = 43.37 Ų) [3] that occupies a desirable property space for fragment‑based and structure‑based drug design, making the compound a valuable entry in diversity‑oriented screening collections.

Quote Request

Request a Quote for Ethyl 2-bromo-3-(2,5-difluorophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.